molecular formula C11H20O2 B2907640 (2S)-2-(2,2-Dimethylcyclohexyl)propanoic acid CAS No. 2248216-92-2

(2S)-2-(2,2-Dimethylcyclohexyl)propanoic acid

Cat. No. B2907640
CAS RN: 2248216-92-2
M. Wt: 184.279
InChI Key: BNFYUCOMMDBONZ-IENPIDJESA-N
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Description

(2S)-2-(2,2-Dimethylcyclohexyl)propanoic acid, also known as DMPA, is a chiral compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is primarily used for its analgesic and anti-inflammatory properties. DMPA is a derivative of ibuprofen and has been shown to have fewer gastrointestinal side effects compared to other NSAIDs.

Mechanism of Action

(2S)-2-(2,2-Dimethylcyclohexyl)propanoic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation and pain. By inhibiting COX enzymes, (2S)-2-(2,2-Dimethylcyclohexyl)propanoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
(2S)-2-(2,2-Dimethylcyclohexyl)propanoic acid has been shown to have both analgesic and anti-inflammatory effects. It reduces pain by inhibiting the production of prostaglandins, which are involved in the perception of pain. (2S)-2-(2,2-Dimethylcyclohexyl)propanoic acid also reduces inflammation by inhibiting the production of cytokines and chemokines, which are involved in the inflammatory response. Additionally, (2S)-2-(2,2-Dimethylcyclohexyl)propanoic acid has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

(2S)-2-(2,2-Dimethylcyclohexyl)propanoic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. It has been extensively studied and its mechanism of action is well understood. However, (2S)-2-(2,2-Dimethylcyclohexyl)propanoic acid does have some limitations. It is not very soluble in water, which can make it difficult to administer in certain experiments. Additionally, (2S)-2-(2,2-Dimethylcyclohexyl)propanoic acid has been shown to have some cytotoxic effects, which may limit its use in certain cell culture experiments.

Future Directions

There are several future directions for research on (2S)-2-(2,2-Dimethylcyclohexyl)propanoic acid. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the optimal dose and treatment regimen for (2S)-2-(2,2-Dimethylcyclohexyl)propanoic acid in cancer patients. Another area of interest is the development of new formulations of (2S)-2-(2,2-Dimethylcyclohexyl)propanoic acid that are more soluble in water, which would make it easier to administer in certain experiments. Finally, more research is needed to fully understand the mechanism of action of (2S)-2-(2,2-Dimethylcyclohexyl)propanoic acid and its potential for use in treating other conditions beyond pain and inflammation.

Synthesis Methods

The synthesis of (2S)-2-(2,2-Dimethylcyclohexyl)propanoic acid involves the reaction of 2,2-dimethylcyclohexanone with ethylmagnesium bromide, followed by the addition of carbon dioxide to form the corresponding carboxylic acid. The carboxylic acid is then converted to the methyl ester using thionyl chloride and methanol. Finally, the methyl ester is hydrolyzed to yield (2S)-2-(2,2-Dimethylcyclohexyl)propanoic acid.

Scientific Research Applications

(2S)-2-(2,2-Dimethylcyclohexyl)propanoic acid has been extensively studied for its analgesic and anti-inflammatory effects. It has been shown to be effective in treating various conditions such as osteoarthritis, rheumatoid arthritis, and dysmenorrhea. (2S)-2-(2,2-Dimethylcyclohexyl)propanoic acid has also been investigated for its potential use in cancer therapy. Studies have shown that (2S)-2-(2,2-Dimethylcyclohexyl)propanoic acid inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

properties

IUPAC Name

(2S)-2-(2,2-dimethylcyclohexyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-8(10(12)13)9-6-4-5-7-11(9,2)3/h8-9H,4-7H2,1-3H3,(H,12,13)/t8-,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFYUCOMMDBONZ-IENPIDJESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCCCC1(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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